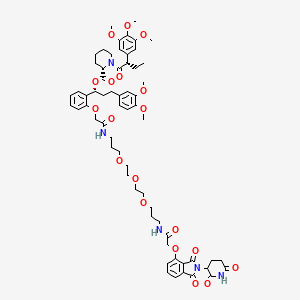

FKBP12 PROTAC dTAG-7

Description

Evolution of Protein Degradation Strategies in Chemical Biology

The selective modulation of protein function is a cornerstone of chemical biology and drug discovery. Historically, the dominant strategy has been occupancy-based inhibition, where small molecules bind to a protein's active site to block its activity. While successful, this approach is limited, as it is estimated that over 80% of the human proteome lacks suitable binding pockets, rendering these proteins "undruggable" by conventional inhibitors.

This challenge spurred the development of novel strategies aimed at controlling protein abundance rather than just function. Targeted protein degradation (TPD) has emerged as a revolutionary approach, hijacking the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). nih.gov This strategy has evolved from initial concepts to sophisticated technologies, including molecular glues, which induce novel protein-protein interactions, and hydrophobic tagging, which marks proteins for degradation by mimicking a misfolded state. nih.govrndsystems.com At the forefront of TPD is the development of Proteolysis-Targeting Chimeras (PROTACs). windows.net

Overview of PROTAC Technology and its Therapeutic Implications

PROTACs are heterobifunctional small molecules designed to selectively eliminate target proteins. researchgate.net Structurally, a PROTAC consists of two distinct ligands connected by a flexible linker. bio-techne.com One ligand binds to a POI, while the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, bringing them into close proximity. bio-techne.combio-techne.com

This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's primary machinery for protein catabolism. bio-techne.com A key advantage of PROTACs is their catalytic mode of action; after inducing ubiquitination, the PROTAC is released and can engage another target protein molecule. researchgate.net This event-driven pharmacology allows for sustained protein knockdown at low compound concentrations. researchgate.net

The therapeutic implications of PROTAC technology are vast. It offers a path to address targets previously considered undruggable and to overcome drug resistance mechanisms associated with traditional inhibitors. windows.netresearchgate.net PROTACs are being actively investigated for a range of diseases, including cancers, viral infections, neurodegenerative disorders, and immune diseases. tocris.comrndsystems.com

Introduction to Tag-Based Protein Degradation Systems

While PROTACs offer a powerful method for degrading specific proteins, their development requires a high-affinity ligand for each POI, which may not always be available. To circumvent this limitation, tag-based protein degradation systems were developed. This strategy offers a generalizable way to validate the function of potentially any intracellular protein. bio-techne.comprobechem.com

In this approach, the POI is genetically fused with a known protein domain, or "tag." A degrader molecule is then used that specifically targets this tag, bringing it and the fused POI to an E3 ligase for degradation. bio-techne.comrndsystems.com This allows for the rapid and selective degradation of any protein that can be tagged, providing a powerful tool for target validation. rndsystems.comprobechem.com

The dTAG (degradation tag) system is a prominent example, utilizing a mutated form of the FKBP12 protein (specifically, the F36V mutant) as the degradation tag. bio-techne.comrndsystems.com A corresponding degrader molecule selectively binds to the FKBP12F36V tag without affecting the wild-type FKBP12 protein, ensuring high specificity. Other tag-based platforms include the aTAG system, which uses MTH1 as the tag, and the BromoTag® system. bio-techne.comrndsystems.com These systems provide rapid, tunable, and reversible control over protein levels, making them invaluable alternatives to genetic methods like CRISPR/Cas9 or RNAi. rndsystems.com

Propriétés

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAWDLUIZXIPI-FJDAOBEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H79N5O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Fkbp12 Protac Dtag-7 System: Mechanism and Design Principles

Structural Basis of FKBP12 PROTAC dTAG-7 Functionality

The efficacy of dTAG-7 as a selective protein degrader is rooted in its unique tripartite structure, which is meticulously designed to bridge a target protein with the cell's natural protein disposal system. rndsystems.comtocris.combio-techne.com This heterobifunctional molecule is composed of three key components: a ligand that specifically recognizes a mutated form of the FKBP12 protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects these two elements. rndsystems.comtocris.combio-techne.com

Components: Mutant FKBP12F36V Ligand, E3 Ligase Ligand, and Linker Design

At one end of the dTAG-7 molecule is a ligand designed to selectively bind to a specifically engineered mutant of the FKBP12 protein, where phenylalanine at position 36 has been replaced with a valine (FKBP12F36V). rndsystems.comtocris.combio-techne.com This mutation creates a pocket that the dTAG-7 ligand, a derivative of AP1867 called ortho-AP1867, can bind to with high affinity and selectivity, while showing negligible binding to the wild-type FKBP12 protein. tocris.comnih.govrndsystems.com This engineered specificity is the cornerstone of the dTAG system, allowing for the precise targeting of proteins that have been tagged with this mutant FKBP12F36V domain. tocris.combio-techne.com

The other critical component of dTAG-7 is the E3 ligase ligand. rndsystems.comtocris.combio-techne.com This part of the molecule is responsible for hijacking the cell's ubiquitin-proteasome system. In the case of dTAG-7, the E3 ligase ligand is a derivative of thalidomide, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. addgene.orgresearchgate.net By recruiting CRBN, dTAG-7 co-opts this enzyme to tag the target protein for destruction. addgene.orgfrontiersin.org

Connecting these two crucial ligands is a chemical linker. rndsystems.comtocris.combio-techne.com The linker's composition and length are not arbitrary; they are optimized to facilitate the simultaneous binding of dTAG-7 to both the FKBP12F36V-tagged protein and the CRBN E3 ligase, thereby promoting the formation of a stable ternary complex. nih.govaddgene.org The design of the linker is critical for the efficiency of degradation, as it must correctly orient the target protein and the E3 ligase to allow for the efficient transfer of ubiquitin. researchgate.net

Recruitment of the Cereblon (CRBN) E3 Ubiquitin Ligase Complex

The dTAG-7 molecule's mode of action is centered on its ability to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. frontiersin.orgprobechem.com CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. frontiersin.org By binding to CRBN, the thalidomide-based ligand of dTAG-7 effectively brings the entire CRL4CRBN complex into close proximity with the FKBP12F36V-tagged target protein. addgene.orgfrontiersin.org This induced proximity is the key event that initiates the degradation process. The recruitment of CRBN is a specific and essential step, as demonstrated by experiments showing that dTAG-7 has no effect in cells lacking CRBN. nih.gov

Molecular Mechanism of Action

The elegant design of dTAG-7 translates into a precise and powerful molecular mechanism for targeted protein degradation. This process unfolds in a series of well-defined steps, beginning with the formation of a key molecular assembly and culminating in the catalytic destruction of the target protein.

Ternary Complex Formation and Induced Proximity

The fundamental principle underlying the function of dTAG-7 is the concept of induced proximity, which leads to the formation of a ternary complex. addgene.orgrndsystems.com This complex consists of three components: the FKBP12F36V-tagged protein of interest, the dTAG-7 molecule, and the CRBN E3 ubiquitin ligase. bio-techne.comwindows.net The dTAG-7 molecule acts as a molecular glue, with one end binding to the FKBP12F36V tag on the target protein and the other end binding to CRBN. addgene.org This brings the target protein and the E3 ligase into an unnaturally close and stable association. rndsystems.com The stability and geometry of this ternary complex are critical determinants of the subsequent ubiquitination and degradation efficiency. nurixtx.com

Polyubiquitination and Proteasomal Degradation Pathway

Once the ternary complex is formed, the recruited E3 ligase, CRL4CRBN, is activated. addgene.orgfrontiersin.org E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system, responsible for recognizing specific substrates and catalyzing the attachment of ubiquitin, a small regulatory protein. rndsystems.com In the context of the dTAG-7 system, the CRL4CRBN complex attaches a chain of ubiquitin molecules to the FKBP12F36V-tagged target protein. bio-techne.comrndsystems.com This process, known as polyubiquitination, serves as a signal for the cell to destroy the tagged protein. rndsystems.comwindows.net The polyubiquitinated target protein is then recognized and degraded by the proteasome, a large protein complex that functions as the cell's primary machinery for protein disposal. rndsystems.comwindows.net The target protein is broken down into small peptide fragments, effectively removing it from the cell. bio-techne.com

Catalytic Nature of this compound Activity

A significant feature of dTAG-7 and other PROTACs is their catalytic mode of action. rndsystems.combio-techne.com After the polyubiquitinated target protein is released from the ternary complex and targeted for degradation, the dTAG-7 molecule is also released and can go on to recruit another target protein and E3 ligase. rndsystems.combio-techne.com This cyclical process allows a single molecule of dTAG-7 to mediate the degradation of multiple target protein molecules. bio-techne.comrndsystems.com As a result, dTAG-7 can be used at sub-stoichiometric concentrations to achieve potent and sustained degradation of the target protein. bio-techne.com This catalytic activity contributes to the high efficiency and potency of the dTAG system. nih.gov

Selectivity and Potency Profile of this compound

The this compound is a heterobifunctional degrader designed for the targeted degradation of proteins. targetmol.commedchemexpress.com Its design as a Proteolysis Targeting Chimera (PROTAC) allows it to co-opt the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. researchgate.net This is achieved by linking a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. researchgate.net In the case of dTAG-7, it is composed of a ligand selective for a mutated form of the FKBP12 protein, a linker, and a ligand that binds to the Cereblon (CRBN) E3 ligase. rndsystems.comtocris.combio-techne.com This system is engineered to degrade proteins that have been tagged with the mutant FKBP12F36V. rndsystems.comtocris.com

Specificity for FKBP12F36V Over Wild-Type FKBP12

A critical attribute of the dTAG-7 molecule is its high selectivity for the mutated FKBP12F36V protein over the endogenous, wild-type FKBP12 (FKBP12WT). nih.gov The F36V (phenylalanine-to-valine) mutation in the FKBP12 protein creates a "bump" in the ligand-binding pocket, which is specifically accommodated by a corresponding "hole" in the dTAG-7 ligand, ortho-AP1867. rndsystems.comnih.gov This design principle ensures that dTAG-7 preferentially binds to and induces the degradation of proteins fused with the FKBP12F36V tag, while leaving the wild-type FKBP12 protein largely unaffected. nih.govbio-techne.com

Experimental evidence has demonstrated this pronounced specificity. In studies using 293FT cells expressing either FKBP12WT or FKBP12F36V fused to a nano-luciferase (Nluc) reporter, dTAG-7 potently reduced the bioluminescent signal only in the cells expressing the FKBP12F36V-Nluc fusion protein. nih.govresearchgate.net Conversely, it had a limited effect on the signal from the FKBP12WT-Nluc fusion. nih.gov Immunoblot analysis further confirmed these findings, showing that dTAG-7 treatment did not alter the levels of endogenous wild-type FKBP12. nih.gov This selective degradation is dependent on the recruitment of the CRBN E3 ligase, as the effect is abrogated in CRBN-deficient cells. nih.govresearchgate.net

Table 1: Specificity of dTAG-7 for FKBP12F36V vs. FKBP12WT Data derived from studies in 293FT cells expressing nano-luciferase (Nluc) fusion proteins.

| Cell Line Expressing | Treatment | Outcome on Protein Levels | Citation |

| FKBP12F36V-Nluc | dTAG-7 | Potent reduction in bioluminescent signal | nih.govresearchgate.net |

| FKBP12WT-Nluc | dTAG-7 | Limited to no effect on bioluminescent signal | nih.gov |

| Endogenous FKBP12WT | dTAG-7 | No alteration in protein levels | nih.gov |

Dose-Dependent Degradation Efficacy

The degradation of FKBP12F36V-tagged proteins by dTAG-7 occurs in a dose-dependent manner. Research has shown that dTAG-7 is effective at nanomolar concentrations. biologists.com Cellular assays demonstrate that treatment with dTAG-7 at concentrations as low as 100 nM can lead to a potent and significant reduction of FKBP12F36V fusion proteins. medchemexpress.comnih.gov

In one study, GFP-S8L-F12-expressing cells were treated with varying concentrations of dTAG-7 for 18 hours. researchgate.net The residual amount of the fusion protein was assessed by western blot, which showed a clear dose-dependent decrease in protein levels. researchgate.net Similarly, experiments using the FKBP12F36V-Nluc reporter system in 293FT cells showed that dTAG-7 significantly reduced the bioluminescent signal at a concentration of 100 nM over a 24-hour period. medchemexpress.com The ability to tune the extent of protein knockdown by varying the concentration of the degrader is a key advantage of the dTAG system. bio-techne.com

Table 2: Dose-Dependent Degradation of FKBP12F36V Fusion Proteins by dTAG-7 Summary of research findings on dTAG-7 efficacy at various concentrations.

| Cell Line / System | Fusion Protein | dTAG-7 Concentration | Observation | Citation |

| 293FTWT | FKBP12F36V-Nluc | 100 nM | Potently reduced protein levels | nih.gov |

| 293FTWT | FKBP12F36V-Nluc | 100 nM | Significantly reduces bioluminescent signal | medchemexpress.com |

| BMC-2 | GFP-S8L-F12 | Increasing concentrations | Dose-dependent reduction in protein levels | researchgate.net |

Methodological Approaches Employing Fkbp12 Protac Dtag-7

Generation of FKBP12F36V-Tagged Protein of Interest (POI) Chimeras

A fundamental prerequisite for utilizing the dTAG-7 system is the generation of a chimeric protein where the POI is fused to the FKBP12F36V tag. mdpi.com This can be achieved through several molecular biology techniques, each with its own advantages and considerations.

To study protein function under physiological expression levels, the CRISPR/Cas9 system is employed to insert the FKBP12F36V tag directly into the endogenous gene locus of the POI. nih.govmdpi.com This approach ensures that the fusion protein is expressed under the control of its native promoter and regulatory elements. Methodologies like microhomology-mediated end joining (MMEJ) are utilized for this purpose. addgene.org For example, a dual plasmid system can be used, where one plasmid expresses a gene-specific and a PITCh-specific single-guide RNA (sgRNA) that cuts at the desired terminus of the target gene, while a donor plasmid contains the FKBP12F36V tag cassette flanked by microhomology arms that match the sequences surrounding the cut site. rsc.org This strategy has been successfully used to tag various proteins, including BRD4 and YY1. nih.govaddgene.org Donor vectors often include selectable markers, such as blasticidin or puromycin resistance, to facilitate the selection of successfully edited cells. addgene.org

For more rapid and versatile expression of FKBP12F36V-tagged proteins, particularly when screening multiple targets or cell lines, transgene expression systems are commonly used. nih.govmdpi.com Lentiviral vectors are a popular choice due to their ability to efficiently transduce a wide range of cell types and integrate the transgene into the host genome for stable expression. nih.govaddgene.org Gateway cloning-compatible lentiviral plasmids are available that facilitate the easy insertion of a gene of interest to create either N-terminal or C-terminal fusions with the FKBP12F36V tag. rsc.orgaddgene.org These vectors often include features like tandem HA-tags for immunodetection and a selectable marker. rsc.orgaddgene.org This approach has been instrumental in demonstrating the broad applicability of the dTAG system to a diverse panel of proteins, including nuclear, cytoplasmic, and oncogenic targets like BRD4, KRASG12V, and MYC. nih.govrsc.org

The position of the FKBP12F36V tag (either at the N-terminus or C-terminus of the POI) can significantly impact the stability, function, and degradation efficiency of the fusion protein. addgene.orgbiologists.com Therefore, it is often recommended to test both N- and C-terminal fusions to identify the optimal configuration for a given POI. addgene.orgaddgene.org Lentiviral expression systems are particularly useful for this initial screening phase before committing to the more labor-intensive CRISPR/Cas9-mediated knock-in. addgene.orgaddgene.org Studies have shown that both N- and C-terminally tagged proteins can be effectively degraded by dTAG-7 and other dTAG molecules. nih.gov For example, N-terminal fusions like FKBP12F36V-KRASG12V and C-terminal fusions such as HDAC1-FKBP12F36V have both been shown to be susceptible to degradation. nih.gov However, the kinetics of degradation can vary between different fusion chimeras. nih.gov

Transgene Expression and Lentiviral Systems for POI Fusion

In Vitro Cellular Assay Methodologies for Degradation Profiling

Once cell lines expressing the FKBP12F36V-tagged POI are established, a variety of in vitro assays are employed to characterize the degradation profile upon treatment with dTAG-7.

Immunoblotting (Western Blotting) is a standard and widely used technique to visualize and quantify the decrease in the abundance of the tagged protein. frontiersin.org Following treatment with dTAG-7 over a time course or at varying concentrations, cell lysates are prepared and subjected to SDS-PAGE and western blotting using antibodies against the POI, the HA-tag often included in the fusion construct, or the FKBP12F36V tag itself. frontiersin.orgtocris.comeur.nl The intensity of the protein bands is quantified relative to a loading control, such as actin, to determine the extent of degradation. frontiersin.orgeur.nl

Luciferase-Based Assays offer a high-throughput and sensitive method for monitoring protein degradation in living cells. nih.govbmglabtech.com In one common setup, the POI is fused to both the FKBP12F36V tag and a NanoLuciferase (Nluc) reporter. nih.gov A second luciferase, such as Firefly luciferase (Fluc), is co-expressed as an internal control to normalize for cell number and general effects on transcription. nih.gov The ratio of Nluc to Fluc luminescence provides a quantitative measure of the specific degradation of the fusion protein. nih.govresearchgate.net This dual-luciferase system has been effectively used to determine the potency and selectivity of dTAG molecules. nih.govnih.gov Another approach utilizes the HiBiT system, where a small 11-amino-acid fragment of NanoLuciferase is fused to the target protein. bmglabtech.comoup.com Upon degradation of the target, the HiBiT fragment is also degraded, leading to a decrease in luminescence when the complementing LgBiT fragment is added. bmglabtech.com

Table 1: Comparison of In Vitro Degradation Profiling Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Immunoblotting | Size-based separation and antibody-based detection of protein levels. frontiersin.org | Provides visual confirmation of degradation and information on protein size. | Lower throughput, semi-quantitative without careful normalization. |

| Dual-Luciferase Assay | Ratiometric measurement of a reporter luciferase (fused to POI) to a control luciferase. nih.gov | High-throughput, highly quantitative, suitable for live-cell kinetics. | Requires generation of luciferase fusion constructs. |

| HiBiT Assay | Complementation of a small luciferase fragment (HiBiT) on the POI with a larger fragment (LgBiT) to generate a luminescent signal. bmglabtech.com | High-throughput, sensitive, can be used with CRISPR-edited endogenous loci. researchgate.net | Requires specific reagents and instrumentation. |

Understanding the kinetics of dTAG-7-induced degradation is crucial for many biological studies. Time-course experiments are performed where cells are treated with dTAG-7, and samples are collected at various time points for analysis by immunoblotting or luciferase assays. nih.govfrontiersin.org These studies have demonstrated that dTAG-7 can induce rapid degradation, with significant protein loss observed as early as one hour after treatment for some targets. nih.gov For example, temporal analysis of FKBP12F36V-Nluc degradation showed a rapid decrease in protein levels following treatment with dTAG molecules. nih.gov

A key feature of the dTAG system is its reversibility. rndsystems.comtocris.com To study this, dTAG-7 is washed out of the cell culture medium after a period of treatment, and protein levels are monitored over time. frontiersin.org Studies have shown that upon removal of the degrader, the expression of the target protein can be restored, demonstrating that the degradation is dependent on the continuous presence of the dTAG-7 molecule. frontiersin.orgnih.gov For instance, one study showed that degradation induced by dTAG-7 was reversible, whereas the more advanced dTAG-13 molecule led to more sustained degradation. nih.gov This reversibility allows for precise temporal control over protein presence, a significant advantage over genetic knockout methods.

High-Throughput Screening Methodologies for dTAG-7 Activity

High-throughput screening (HTS) is essential for discovering and optimizing degrader molecules like dTAG-7 and for identifying cellular factors that modulate their activity. Various HTS methodologies have been adapted to quantify the degradation of FKBP12F36V-tagged proteins. These assays are typically cell-based and rely on reporter systems that provide a quantitative readout of the target protein's abundance.

A prevalent HTS method involves the use of luminescence-based reporters. pnas.org In this setup, the target protein is fused not only to the FKBP12F36V tag but also to a small, bright luciferase, such as NanoLuc® (Nluc) or the HiBiT peptide tag. pnas.orgnih.gov

Dual-Luciferase Reporter Assays: A common strategy employs a dual-luciferase system where the FKBP12F36V-Nluc fusion protein is expressed from a multicistronic transcript that also produces a control luciferase, like Firefly luciferase (Fluc). nih.gov The ratio of Nluc to Fluc activity serves as a normalized, internally controlled measure of target protein degradation, independent of general transcriptional or translational effects. nih.gov This ratiometric approach is robust and well-suited for HTS, allowing for the rapid screening of compound libraries to assess dose-dependent degradation. nih.gov

HiBiT Lytic Detection Assays: The HiBiT system uses a small 11-amino-acid peptide tag that complements a larger, inactive luciferase fragment (LgBiT) to form a functional enzyme. pnas.org Cells expressing the HiBiT-FKBP12F36V-tagged protein are lysed, LgBiT is added, and the resulting luminescence is measured. A decrease in signal corresponds to the degradation of the HiBiT-tagged protein. This method is highly sensitive and directly quantifies protein levels, making it amenable to quantitative HTS (qHTS) for discovering and optimizing degraders. pnas.org

These screening platforms enable the evaluation of thousands of compounds to identify molecules that induce degradation, assess structure-activity relationships, and probe the cellular machinery involved in the dTAG system.

Table 1: High-Throughput Screening (HTS) Formats for dTAG-7 Activity

| Assay Format | Principle | Reporter System | Readout | Key Advantages |

|---|---|---|---|---|

| Dual-Luciferase | Ratiometric measurement of target vs. control luciferase. nih.gov | NanoLuc® (Nluc) fused to target; Firefly Luciferase (Fluc) as internal control. nih.gov | Luminescence Ratio (Nluc/Fluc) | Internally controlled, minimizes effects of cytotoxicity or global transcription changes. nih.gov |

| HiBiT Lytic Assay | Complementation of a small peptide tag (HiBiT) with a large luciferase fragment (LgBiT) to generate a luminescent signal. pnas.org | HiBiT tag fused to target protein. | Luminescence Intensity | High sensitivity, direct protein quantification, suitable for qHTS. pnas.org |

| Fluorescence-Based | Detection of a fluorescent protein fused to the target. | Green Fluorescent Protein (GFP) or similar. | Fluorescence Intensity | Allows for both plate-based quantification and microscopic analysis. frontiersin.org |

Live-Cell Imaging and Monitoring of Degradation

A key advantage of the dTAG system is the ability to monitor protein degradation in real-time within living cells. Live-cell imaging techniques provide crucial spatiotemporal information about the degradation process, revealing how quickly a target is depleted and from which subcellular compartments.

To facilitate live-cell imaging, several fluorescent probes that bind to the FKBP12F36V tag have been developed. These include dTAG-Fluorescein and fluorogenic probes like dTAG Janelia Fluor® dyes. bio-techne.comtocris.comrndsystems.com These reagents allow researchers to visualize the location of the tagged protein before and after the addition of a degrader like dTAG-7.

Furthermore, fusing the FKBP12F36V-tagged protein to a fluorescent reporter like GFP or a bioluminescent reporter like NanoLuc® enables dynamic monitoring of degradation kinetics. frontiersin.orgunimi.it

Fluorescence Microscopy: Cells expressing a target protein fused to both FKBP12F36V and a fluorescent protein (e.g., GFP) can be imaged over time following treatment with dTAG-7. The decrease in fluorescence intensity provides a direct visualization of protein loss. This method was used to show that dTAG-7 treatment leads to a significant reduction in a GFP-S8L-F12 fusion protein. frontiersin.org

Bioluminescence Imaging: For continuous monitoring, bioluminescent reporters are particularly useful. The degradation of an FKBP12F36V-Nluc fusion protein can be tracked by measuring the luminescence signal over time. Studies have shown that treatment with dTAG-7 or the more advanced dTAG-13 can significantly reduce the bioluminescent signal from FKBP12F36V-Nluc fusions within hours. nih.govmedchemexpress.com This approach is sensitive enough to reveal rapid degradation kinetics, with significant protein loss observed as early as one hour after treatment. nih.gov

These imaging methodologies are critical for understanding the dynamics of PROTAC-mediated degradation, confirming target engagement in specific cellular locations, and observing the phenotypic consequences of acute protein loss in real-time.

In Vivo Applications and Animal Model Development

The dTAG system has been successfully translated from cell culture to in vivo applications, enabling the acute and reversible degradation of target proteins in living organisms, particularly in mouse models. tocris.comrndsystems.comnih.gov This provides a powerful platform for target validation and for studying the physiological consequences of protein loss in a whole-animal context. oup.com

Systemic Administration Considerations for FKBP12 PROTAC dTAG-7

The successful in vivo application of dTAG-7 and related compounds like dTAG-13 hinges on achieving adequate systemic exposure to induce protein degradation in target tissues. A primary challenge is the physicochemical properties of these molecules, which are often large and hydrophobic, leading to poor aqueous solubility. biologists.com Consequently, significant effort has been dedicated to developing suitable formulations for systemic administration in animal models.

Researchers have explored various vehicle formulations to improve the solubility and bioavailability of dTAG compounds for intraperitoneal (IP) or subcutaneous (SC) injection. oup.combiologists.com

Table 2: Example Formulations for In Vivo Administration of dTAG Compounds

| Formulation Components | Purpose | Notes |

|---|---|---|

| DMSO, PEG300, Tween-80, Saline | Solubilization and vehicle for injection. medchemexpress.com | A common multi-component solvent system to create a clear solution for administration. medchemexpress.com |

| Ethanol, Benzyl Benzoate, PEG400, Tween-80 | Vehicle for subcutaneous delivery. oup.com | Used in studies to assess toxicity and pharmacodynamics of repeat-dose dTAG-13. oup.com |

| 20% SBE-β-CD in Saline | To create a suspended solution for oral or IP injection. medchemexpress.com | Captisol® (SBE-β-CD) is a modified cyclodextrin used to improve the solubility of hydrophobic compounds. |

The choice of formulation is critical, as it must balance compound solubility with vehicle-associated toxicity, especially in repeat-dosing studies. oup.combiologists.com For instance, some studies noted that while certain vehicles enabled the delivery of higher doses, they also introduced confounding toxicity, complicating the interpretation of results. oup.com Therefore, careful optimization of the delivery vehicle is a crucial step in designing in vivo experiments with dTAG molecules.

Pharmacodynamic Evaluation of Protein Degradation in Living Organisms

Pharmacodynamic (PD) studies are essential to confirm that systemic administration of a dTAG compound leads to the desired degradation of the target protein in vivo. These studies measure the extent and duration of protein knockdown in relevant tissues.

A common PD evaluation workflow involves:

Administering the dTAG compound to the animal model. biorxiv.org

Collecting blood and tissues (e.g., tumor, bone marrow, spleen, brain) at various time points post-administration. oup.com

Processing the tissues to extract proteins.

Quantifying the levels of the FKBP12F36V-tagged protein, typically by Western blot or mass spectrometry. nih.govresearchhub.com

For models utilizing a bioluminescent reporter, PD evaluation can be performed non-invasively. For example, in a mouse model of leukemia expressing a luciferase-FKBP12F36V fusion protein, degradation was monitored by measuring the whole-body bioluminescent signal over time. nih.govbiorxiv.org This method showed a significant and rapid decrease in bioluminescence just four hours after dTAG-13 administration, indicating effective in vivo target degradation. nih.gov Studies have also shown that the degradation effect is reversible, with protein levels recovering after the compound is cleared. nih.govunimi.it

Mouse Models for Acute and Titratable Protein Knockdown

The dTAG system has been implemented in various mouse models to achieve acute, titratable, and reversible protein knockdown, offering advantages over slower and irreversible genetic knockout methods. nih.govoup.com

Two primary strategies are used to generate these models:

Xenograft Models: Human cells (e.g., cancer cell lines) engineered to express an FKBP12F36V-tagged protein are transplanted into immunocompromised mice. biorxiv.org This approach was used in a disseminated leukemia model where MV4;11 cells expressing luc-FKBP12F36V were injected into mice, allowing for non-invasive monitoring of tumor burden and protein degradation. nih.gov

Genetically Engineered Mouse Models (GEMMs): CRISPR/Cas9 or other gene-editing technologies are used to "knock-in" the FKBP12F36V tag onto an endogenous gene of interest. oup.comnih.govresearchgate.net This creates a model where the endogenous protein is expressed as a fusion, allowing for its degradation upon dTAG compound administration. This has been done for proteins like CDK2, CDK5, and the oncoprotein KRAS G12V. oup.comoncodaily.com These models are invaluable for studying the function of essential proteins in adult tissues and for validating them as therapeutic targets. For example, in a dTAG-KRAS G12V lung cancer model, acute administration of dTAG molecules led to effective degradation of the oncoprotein in the tumor, resulting in decreased downstream signaling and remarkable tumor regression. oncodaily.com

These models allow for precise temporal control of protein levels, as the extent of degradation can be tuned by the dose of the dTAG compound, and the effect can be reversed upon withdrawal of the treatment. nih.govunimi.it This makes the dTAG system a versatile tool for in vivo functional genomics and preclinical target validation.

Table 3: List of Compounds

| Compound Name |

|---|

| dTAG-7 |

| dTAG-13 |

| dTAG-V1 |

| dFKBP-1 |

| dTAG-48 |

| dTAG-51 |

| dBET1 |

| dBET6 |

| JQ1 |

| MT1 |

| AP1867 |

| Lenalidomide |

| Pomalidomide |

| MG132 |

| Isofagomine |

Research Applications and Biological Insights Enabled by Fkbp12 Protac Dtag-7

Functional Dissection of Protein Roles in Cellular Processes

The ability to induce acute protein loss with dTAG-7 provides a unique opportunity to dissect the direct and immediate functions of proteins within complex cellular networks.

A key application of dTAG-7 is the study of the immediate cellular responses following the acute depletion of a specific protein. nih.govnih.gov This temporal control is crucial for distinguishing direct effects from secondary, adaptive responses that can confound the interpretation of data from slower-acting genetic perturbations. nih.gov For instance, the dTAG system has been used to characterize the immediate effects of KRASG12V loss on proteomic signaling pathways. nih.govnih.govmedchemexpress.com This approach allows researchers to capture the initial signaling cascades that are directly dependent on the targeted protein, providing a clearer picture of its primary functions. The rapid degradation, often observed within an hour of treatment, allows for a kinetic resolution of biological processes that was previously difficult to achieve. nih.gov

The dTAG-7 system has proven invaluable in elucidating the roles of transcriptional regulators and chromatin modifiers, proteins that are often essential for cell viability and can be challenging to study using conventional methods. By tagging these proteins with FKBP12F36V, researchers can induce their rapid degradation and observe the immediate downstream effects on gene expression and chromatin architecture.

For example, the dTAG system was employed to study the consequences of acute degradation of ENL, a transcriptional regulator and a core component of the super elongation complex. nih.gov This led to the discovery of its critical role in maintaining genome-wide transcriptional elongation. nih.gov Similarly, the degradation of the transcriptional co-activator BRD4 using the dTAG system revealed that pan-BET bromodomain degradation has a more potent anti-proliferative effect than the selective degradation of BRD4 alone. nih.govnih.govmedchemexpress.com The technology has also been applied to degrade other chromatin-associated proteins such as EZH2 and HDAC1, demonstrating its broad utility in this area of research. nih.gov

The dTAG-7 system is a powerful tool for dissecting signaling pathways by enabling the acute degradation of key components like kinases and oncoproteins. This allows for a precise understanding of their roles in signal transduction and cellular decision-making.

One prominent example is the study of the oncoprotein KRASG12V. Using dTAG-7, researchers were able to rapidly degrade this protein and observe the immediate impact on downstream signaling pathways and transcriptional networks. nih.govnih.gov The dTAG system has also been successfully used to degrade a variety of other signaling proteins, including the kinase PLK1 and the proto-oncoprotein MYC, by expressing them as FKBP12F36V fusion proteins. nih.gov This approach provides a direct method to validate the functional importance of these proteins in cellular signaling and to identify potential therapeutic targets.

Studies on Transcriptional Regulators and Chromatin Modifiers

Target Validation in Disease Contexts

The ability of dTAG-7 to rapidly and selectively degrade target proteins makes it an exceptional tool for validating potential drug targets in various disease models.

In cancer research, dTAG-7 has been instrumental in validating novel therapeutic targets in both hematological malignancies and solid tumors.

In the context of hematological malignancies, the dTAG system has been used in leukemia cell lines to study the effects of degrading proteins critical for cancer cell survival and proliferation. nih.gov For example, the degradation of FKBP12F36V-tagged BRD4 in MV4;11 acute myeloid leukemia cells demonstrated the antiproliferative effects of BET bromodomain degradation. nih.gov Furthermore, the system has been validated for in vivo applications using a disseminated leukemia model in mice, showcasing its potential for preclinical target validation. nih.gov

The dTAG technology is also applicable to solid tumor research. mdpi.com While the provided search results focus more on the technological development and applications in hematological cancers, the general principle of tagging and degrading a protein of interest is transferable to solid tumor models. nih.govresearchgate.net The ability to inducibly degrade oncoproteins or other critical cellular components in solid tumor cell lines can help to identify and validate targets that drive tumor growth and survival. mdpi.comnih.govoatext.com

While the direct application of dTAG-7 in neurodegenerative disease models is not extensively detailed in the provided search results, the underlying technology of targeted protein degradation holds immense promise for this field. mdpi.comrevvity.com Neurodegenerative diseases are often characterized by the aggregation of misfolded proteins, such as tau and α-synuclein. mdpi.comacrobiosystems.com The principle of using a degrader molecule to specifically eliminate a target protein could be adapted to clear these pathogenic protein aggregates. mdpi.comrevvity.com The dTAG system, by offering precise temporal control over protein levels, could be a valuable research tool to investigate the immediate cellular consequences of reducing the burden of these disease-associated proteins in relevant cellular and animal models. acrobiosystems.com

Interactive Data Tables

Table 1: Research Applications of dTAG-7 in Functional Genomics

| Application Area | Specific Protein Targeted (as FKBP12F36V fusion) | Key Finding/Insight | Reference |

| Immediate Consequences of Protein Loss | KRASG12V | Characterized immediate effects on proteomic signaling. | nih.govnih.govmedchemexpress.com |

| Transcriptional Regulation | BRD4 | Pan-BET bromodomain degradation showed superior anti-proliferative effects compared to selective BRD4 degradation. | nih.govnih.govmedchemexpress.com |

| Transcriptional Regulation | ENL | Demonstrated its essential role in genome-wide transcriptional elongation. | nih.gov |

| Chromatin Modification | EZH2, HDAC1 | Demonstrated generalizability of dTAG-7 to degrade diverse chromatin-modifying enzymes. | nih.gov |

| Signaling Pathways | PLK1, MYC | Confirmed the ability to rapidly degrade key signaling kinases and oncoproteins. | nih.gov |

Table 2: Proteins Degraded Using the dTAG System

| Protein Name | Protein Class | Cell Line/Model System | Reference |

| BRD4 | Transcriptional Co-activator | MV4;11 | nih.gov |

| KRASG12V | Oncoprotein | 293FT | nih.gov |

| EZH2 | Chromatin Modifier | MV4;11 | nih.gov |

| HDAC1 | Chromatin Modifier | MV4;11 | nih.gov |

| MYC | Proto-oncoprotein | MV4;11 | nih.gov |

| PLK1 | Kinase | MV4;11 | nih.gov |

| ENL | Transcriptional Regulator | KBM7 | nih.gov |

| YY1 | Transcription Factor | K562, HCT116 | addgene.org |

| MELK | Kinase | BT-549 | addgene.org |

| MED14 | Mediator Complex Subunit | KBM7, HCT-116 | nih.gov |

Inflammatory Disease Investigations

The application of FKBP12 PROTAC dTAG-7 in the context of inflammatory conditions has provided insights into its functionality within an immune-stimulated microenvironment. Research has explored whether the effects of dTAG-7-mediated protein degradation on antigen presentation are maintained under inflammatory conditions, which is crucial for its potential use in diseases like cancer where inflammation is prevalent. frontiersin.org

In one study, murine cell lines expressing a model antigen were treated with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS) and poly(I:C), to mimic an inflammatory state. frontiersin.org This treatment successfully induced the expression of inflammatory genes like Il-6 and Mx-1. frontiersin.org Subsequent application of dTAG-7 demonstrated that its ability to enhance MHC class I presentation of the degraded target protein was not compromised by the inflammatory environment. frontiersin.org These findings suggest that the dTAG-7 system remains effective even when cells are in a pro-inflammatory state, a critical consideration for its application in studying diseases with an inflammatory component. frontiersin.org

Table 1: dTAG-7 Functionality in an Inflammatory Context

| Experimental Setup | Key Findings | Reference |

|---|---|---|

| Murine cell lines (BMC-2, MC57G) expressing a model antigen were pre-treated with TLR agonists (LPS, poly(I:C)) to induce an inflammatory state. | The expression of inflammatory genes (Il-6, Mx-1) was significantly upregulated, confirming an inflammatory response. | frontiersin.org |

| The inflammatory-stimulated cells were then treated with dTAG-7 to induce degradation of the model antigen. | The enhancing effect of dTAG-7 on MHC class I presentation of the antigen was not altered by the pre-existing inflammatory conditions. | frontiersin.org |

Mechanistic Studies on Protein Homeostasis and Turnover

The dTAG-7 compound is a powerful tool for investigating the fundamental cellular processes of protein homeostasis and turnover. Its mechanism relies on hijacking the cell's own protein disposal machinery, offering a unique window into these dynamic systems.

Ubiquitination Dynamics and Proteasomal Pathway Engagement

This compound is a heterobifunctional molecule designed to induce the degradation of a specific target protein. tocris.comrndsystems.com It achieves this by bringing together a target protein, which has been tagged with a mutant FKBP12 (F36V) domain, and an E3 ubiquitin ligase. rndsystems.combio-techne.com Specifically, dTAG-7 contains a ligand that selectively binds to the FKBP12(F36V) tag and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). tocris.comrsc.orgnih.gov

The induced proximity between the tagged protein and CRBN triggers the transfer of ubiquitin molecules to the target protein, a process known as polyubiquitination. rndsystems.comresearchgate.net This ubiquitin chain acts as a signal for the cell's primary protein degradation machinery, the 26S proteasome. researchgate.nettandfonline.com The proteasome recognizes the polyubiquitinated protein and degrades it. rndsystems.comtandfonline.com The dTAG-7 molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules. rndsystems.com

The engagement of this specific pathway has been confirmed through inhibitor studies. Pre-treatment of cells with substances that block different parts of the pathway—such as the proteasome inhibitor carfilzomib (or MG132), the NEDD8-activating enzyme inhibitor MLN4924 (which prevents E3 ligase activation), or lenalidomide (which competes for binding to CRBN)—successfully attenuates or prevents the degradation of the target protein upon dTAG-7 treatment. nih.govresearchgate.net This confirms that dTAG-7's activity is dependent on the CRL4CRBN E3 ligase and the subsequent action of the ubiquitin-proteasome system. nih.gov

Table 2: Mechanistic Components of dTAG-7 Action

| Component | Role | Inhibitor | Effect of Inhibition | Reference |

|---|---|---|---|---|

| FKBP12(F36V) Tag | Confers selectivity; fused to the protein of interest. | N/A | N/A | tocris.comnih.gov |

| dTAG-7 | Binds FKBP12(F36V) and CRBN to form a ternary complex. | Lenalidomide | Competes for CRBN binding, preventing complex formation and target degradation. | nih.gov |

| CRL4CRBN E3 Ligase | Catalyzes the polyubiquitination of the target protein. | MLN4924 | Inhibits cullin-RING ligase activation, preventing ubiquitination. | nih.gov |

| Ubiquitin | Small protein used to tag the target protein for degradation. | N/A | N/A | researchgate.nettandfonline.com |

| 26S Proteasome | Recognizes and degrades the polyubiquitinated target protein. | Carfilzomib, MG132 | Blocks proteasomal activity, leading to the accumulation of ubiquitinated protein. | nih.govresearchgate.net |

Interplay with Antigen Presentation Pathways (MHC Class I)

A significant application of dTAG-7 has been to elucidate the source of peptides for major histocompatibility complex (MHC) class I presentation, a cornerstone of the adaptive immune system's ability to detect and eliminate infected or cancerous cells. immunology.nl A central question in this field is whether the peptides presented by MHC class I molecules are derived primarily from the homeostatic turnover of mature, stable proteins or from short-lived, defective ribosomal products (DRiPs). frontiersin.orgnih.gov

By using the dTAG-7 system, researchers were able to induce the acute, rapid degradation of a stable model antigen (a GFP fusion protein containing the S8L peptide and tagged with FKBP12). frontiersin.orgnih.gov Upon treatment of murine cell lines with dTAG-7, they observed a rapid, proteasome-dependent degradation of the model antigen. frontiersin.orgimmunology.nl Crucially, this induced degradation led to a simultaneous and significant increase in the presentation of the antigen-derived S8L peptide on MHC class I molecules (H-2Kb) at the cell surface. frontiersin.orgnih.govresearchgate.net

This effect was shown to be specific, as it was not observed in cells expressing a control version of the antigen lacking the FKBP12 tag. immunology.nlresearchgate.net Furthermore, using a doxycycline-inducible expression system, the study demonstrated that the degradation of the stable, mature form of the antigen was the predominant source of the presented peptides, arguing against a dominant role for DRiPs in this experimental system. frontiersin.orgnih.gov This research was the first to use targeted pharmacologic protein degradation to investigate antigen presentation, providing direct evidence that the acute degradation of stable proteins can substantially feed the MHC class I presentation pathway. frontiersin.orgimmunology.nl

Table 3: dTAG-7 in the Study of MHC Class I Antigen Presentation

| Model System | Treatment | Observation | Conclusion | Reference |

|---|---|---|---|---|

| Murine cell lines (BMC-2, DC2.4, MC57G) expressing a stable model antigen fused to FKBP12(F36V). | dTAG-7 (e.g., 1 µM) | Rapid, concentration-dependent degradation of the fusion protein. | dTAG-7 effectively induces proteasomal degradation of the target. | frontiersin.orgimmunology.nl |

| Murine cell lines expressing the FKBP12(F36V)-tagged antigen. | dTAG-7 | Significant increase in the surface presentation of the antigen-derived peptide on MHC class I molecules. | Acute degradation of a stable protein enhances its direct presentation on MHC class I. | frontiersin.orgnih.govresearchgate.net |

| Murine cell lines expressing a control antigen lacking the FKBP12(F36V) tag. | dTAG-7 | No degradation of the antigen and no change in MHC class I presentation. | The effect is specific and dependent on the dTAG-7-mediated degradation. | immunology.nl |

| Doxycycline-inducible system to control the expression of the stable antigen. | dTAG-7 | The majority of presented peptides originated from the degradation of the stable, mature antigen pool. | Stable proteins, not just DRiPs, are a major source of peptides for the MHC class I pathway upon induced degradation. | frontiersin.orgnih.gov |

Comparative Analysis and Systemic Advantages of the Fkbp12 Protac Dtag-7 System

Superiority Over Traditional Genetic Perturbation Techniques

Genetic methods for modulating protein levels, such as RNA interference (RNAi) and CRISPR/Cas9, have revolutionized biological research. However, they are often hampered by issues like slow onset, irreversibility, and off-target effects. nih.govmedchemexpress.compatsnap.comresearchgate.netnih.gov The dTAG-7 system has emerged as a superior alternative that addresses many of these shortcomings. rndsystems.comtocris.comtocris.com

Rapid Onset of Action and Kinetic Resolution

A significant advantage of the dTAG-7 system is its rapid induction of protein degradation. nih.govoup.com Unlike genetic techniques that rely on altering transcription or translation, which can take hours or even days to manifest at the protein level, dTAG-7 acts directly on the target protein. medchemexpress.comnih.gov Temporal analysis has shown that treatment with dTAG molecules can lead to the degradation of the target protein in as little as one hour. nih.gov This rapid action allows for the study of the immediate consequences of protein loss, providing a high degree of kinetic resolution in biological investigations. nih.govmedchemexpress.com This is particularly crucial for studying proteins that are essential for cell growth and survival, where a prolonged delay in depletion can obscure the primary effects. nih.gov

Titratability and Dose-Dependent Control of Protein Levels

| Feature | dTAG-7 System | Traditional Genetic Techniques (e.g., CRISPR/Cas9, RNAi) |

| Onset of Action | Rapid (within hours) nih.gov | Slow (hours to days) medchemexpress.com |

| Control | Dose-dependent, titratable frontiersin.orgbio-techne.com | Often all-or-none, difficult to titrate tocris.com |

| Reversibility | Reversible upon washout rndsystems.comtocris.combio-techne.com | Generally irreversible medchemexpress.comresearchgate.net |

| Off-Target Effects | Mitigated due to high selectivity for the tag nih.gov | Potential for off-target gene editing or transcript silencing nih.govmedchemexpress.com |

Reversibility of Protein Depletion

A key distinction of the dTAG-7 system is the reversibility of its effect. rndsystems.comtocris.combio-techne.com Since the degradation is dependent on the continuous presence of the dTAG-7 molecule, its removal from the system allows for the re-synthesis and accumulation of the target protein, restoring its function. tocris.combio-techne.com This is in stark contrast to genetic knockout methods, which are typically permanent. medchemexpress.comresearchgate.netnih.gov The ability to switch protein depletion "on" and "off" provides a powerful tool for dissecting the temporal aspects of protein function and for confirming that the observed phenotypes are a direct result of the target protein's absence. researchgate.net

Mitigation of Compensatory Mechanisms and Off-Target Effects

Genetic perturbation methods can sometimes trigger compensatory mechanisms, where the cell adapts to the loss of a protein by upregulating other proteins with similar functions. The slow onset of these techniques can provide a window for such adaptations to occur, potentially confounding the interpretation of experimental results. The rapid action of dTAG-7 can help to minimize these compensatory responses. nih.gov Furthermore, while genetic tools can have off-target effects on unintended genes, the dTAG-7 system's high selectivity for the mutant FKBP12F36V tag mitigates such risks. nih.govmedchemexpress.comresearchgate.netnih.gov The system specifically targets proteins fused with this tag, leaving the endogenous wild-type FKBP12 and other proteins unaffected. nih.gov

Complementarity and Distinctions from Ligand-Based PROTACs

The dTAG-7 system is a specialized form of Proteolysis-Targeting Chimera (PROTAC) technology. While it shares the fundamental mechanism of hijacking the cell's ubiquitin-proteasome system, it has a key distinction from conventional PROTACs. mdpi.com

Circumventing the Need for Direct POI Ligands

The development of traditional PROTACs is contingent on the availability of a specific, high-affinity ligand for the protein of interest (POI). acs.orgrsc.org This presents a significant challenge, as a large portion of the human proteome is considered "undruggable" because suitable ligands have not been identified. acs.orgfrontiersin.org The dTAG-7 system elegantly bypasses this limitation. bio-techne.comacs.org

Instead of requiring a ligand for the endogenous POI, the dTAG system relies on genetically fusing the POI with the mutant FKBP12F36V tag. nih.govnih.gov The dTAG-7 molecule then targets this tag for degradation, and by extension, the fused POI. rndsystems.comtocris.com This "tag-and-degrade" approach makes the technology broadly applicable to virtually any intracellular protein, provided it can be tagged. tocris.combio-techne.com This is particularly advantageous for validating novel or previously "undruggable" targets, as it uncouples the process of target degradation from the often lengthy and resource-intensive discovery of a direct POI ligand. tocris.combio-techne.comnih.gov This strategy has been successfully used to study proteins for which no known ligands were available, such as the transcription factor ENL. tocris.com

Modulating "Undruggable" Targets

The landscape of drug discovery has historically been constrained by the "druggability" of protein targets, which is often dependent on the presence of a well-defined binding pocket or an active enzymatic site that can be modulated by a small molecule inhibitor. nih.gov This has left a significant portion of the proteome, estimated to be as high as 85%, deemed "undruggable" because it lacks these features. bmglabtech.com This category of intractable targets includes many proteins critical to disease pathogenesis, such as transcription factors and scaffolding proteins. nih.govbio-techne.com The development of targeted protein degradation (TPD) technologies, particularly systems like the FKBP12 PROTAC dTAG-7, represents a paradigm shift, offering a viable strategy to engage these previously inaccessible targets. researchgate.netnih.gov

The dTAG-7 system's efficacy against "undruggable" targets stems from its unique mechanism of action, which is not reliant on inhibiting the target protein's function. nih.gov Instead, it hijacks the cell's own ubiquitin-proteasome system to induce the selective degradation of a protein of interest (POI). researchgate.net This is achieved by genetically fusing the POI with a mutant FKBP12F36V tag. nih.govtocris.com The dTAG-7 molecule, a heterobifunctional degrader, then acts as a bridge, simultaneously binding to the FKBP12F36V tag on the target protein and the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov This proximity induces the ubiquitination of the POI, marking it for destruction by the proteasome. researchgate.netrsc.org Because dTAG-7 acts catalytically and only needs to transiently engage its targets to initiate degradation, it can be effective at low concentrations and can overcome the limitations of traditional occupancy-driven inhibitors. bio-techne.com

Research has demonstrated the broad applicability of the dTAG platform in targeting and degrading a diverse array of proteins that are otherwise difficult to modulate. researchgate.net This approach has been successfully used to chemically induce the downregulation of challenging targets such as transcription factors and epigenetic regulators. nih.gov For instance, the dTAG system has proven effective in degrading fusion proteins of MYC, a notoriously difficult-to-drug transcription factor central to many cancers. nih.gov

A key study showcased the power of this technology by targeting KRASG12V, an oncogenic protein that for a long time was a poster child for "undruggable" targets. nih.govnih.gov By fusing KRASG12V with the FKBP12F36V tag, researchers were able to achieve rapid and potent degradation of the oncoprotein upon treatment with a dTAG degrader. nih.gov This led to the diminished signaling of downstream targets, demonstrating a clear functional consequence of degrading the previously intractable protein. rsc.org

The utility of the dTAG system extends to a variety of other challenging protein classes. Studies have successfully utilized this approach to degrade divergent proteins such as the histone deacetylase HDAC1, the polycomb repressive complex 2 (PRC2) component EZH2, and the polo-like kinase PLK1, with degraders like dTAG-7 and dTAG-13 showing potent effects at sub-micromolar concentrations. nih.gov This versatility highlights the dTAG system as a powerful tool for target validation and for exploring the biology of proteins that have been beyond the reach of conventional pharmacology. researchgate.nettocris.com

The table below summarizes key research findings on the application of the dTAG system for degrading traditionally "undruggable" or challenging protein targets.

| Target Protein | Protein Class | Key Findings | Citations |

| KRASG12V | GTPase/Oncoprotein | Rapid and potent degradation of the FKBP12F36V-KRASG12V fusion protein was observed, leading to reduced downstream signaling. rsc.org This provided crucial validation for targeting this oncogene via degradation. nih.govnih.gov | nih.govnih.govrsc.org |

| MYC | Transcription Factor | The dTAG system was successfully used to chemically downregulate an FKBP12F36V-MYC fusion protein, demonstrating the potential to target this key oncogenic transcription factor. nih.gov | nih.gov |

| HDAC1 | Histone Deacetylase | Treatment with dTAG-7 or dTAG-13 resulted in the potent degradation of FKBP12F36V-HDAC1 fusion chimeras at concentrations as low as 50 nM. nih.govnih.gov | nih.govnih.gov |

| EZH2 | Histone Methyltransferase | The dTAG approach was successfully utilized to chemically downregulate FKBP12F36V-tagged EZH2, a core component of the PRC2 complex. nih.gov | nih.gov |

| PLK1 | Kinase | The dTAG system proved effective in degrading FKBP12F36V-PLK1, showcasing its utility against important cell cycle regulators. nih.gov | nih.gov |

| BRD4 | Bromodomain Protein | While not traditionally "undruggable," pan-BET bromodomain degradation, including BRD4, via the dTAG system showed a superior anti-proliferative effect compared to selective inhibition, illustrating the system's ability to reveal novel biological insights. nih.gov | nih.gov |

| ENL | Transcriptional Regulator | Acute degradation of an FKBP12F36V-ENL fusion using the dTAG system was employed to evaluate the immediate consequences of losing this core component of the super elongation complex. nih.govrsc.org | nih.govrsc.org |

| MELK | Kinase | The dTAG system, using dTAG-7, was used to study the effects of acute degradation of an FKBP12F36V-MELK fusion protein. rsc.org | rsc.org |

Challenges, Limitations, and Future Trajectories of Fkbp12 Protac Dtag-7 Research

Context-Specific and Protein-Specific Degradation Efficiencies

A significant challenge in the application of dTAG-7 is the observed variability in degradation efficiency depending on the specific protein being targeted and the cellular context. researchgate.net Research has shown that while many FKBP12F36V-tagged proteins are efficiently degraded upon dTAG-7 treatment, others exhibit only partial degradation or are resistant to degradation. researchgate.netbiorxiv.org

Several factors may contribute to this variability:

Subcellular Localization: The efficiency of dTAG-7 can be influenced by the subcellular location of the tagged protein. For instance, a study investigating the degradation of SLC transporters found that while proteins located at the plasma membrane, ER, and Golgi were amenable to degradation, some inner mitochondrial SLCs were not degraded within the experimental timeframe. nih.gov This suggests that the accessibility of the tagged protein to the dTAG-7 molecule and the E3 ligase complex can be a limiting factor.

Protein Complex Formation: If the tagged protein is part of a stable multi-protein complex, its degradation may be hindered. The complex could sterically block the binding of dTAG-7 or the E3 ligase, or the degradation of one subunit might be dependent on the turnover of the entire complex.

Endogenous Protein Expression Levels: The abundance of the target protein can influence the required concentration and duration of dTAG-7 treatment for effective degradation. nih.gov

These context- and protein-specific differences highlight the need for careful optimization and validation for each new target. researchgate.net

Considerations for "Hook Effect" and Optimal Dosing Strategies

A well-documented phenomenon associated with PROTACs, including dTAG-7, is the "hook effect." nih.govrsc.org This effect describes a bell-shaped dose-response curve where, at very high concentrations, the degradation efficiency of the target protein decreases. nih.govrsc.org The hook effect occurs because at excessive concentrations, dTAG-7 can form binary complexes with either the FKBP12F36V-tagged protein or the CRBN E3 ligase, but not the productive ternary complex required for degradation. nih.gov This saturation of binding sites prevents the formation of the crucial bridge between the target and the E3 ligase. nih.govrsc.org

The hook effect necessitates careful dose-response studies to identify the optimal concentration range for maximal degradation. rsc.org The therapeutic window for dTAG-7 can be narrow, and exceeding the optimal concentration can lead to reduced efficacy. rsc.org Understanding and mitigating the hook effect is crucial for both in vitro experiments and potential in vivo applications to ensure reliable and reproducible results.

Development of Next-Generation FKBP12 PROTAC dTAG-7 Variants

To overcome the limitations of first-generation dTAG molecules like dTAG-7 and expand the versatility of the dTAG platform, significant research efforts are focused on developing next-generation variants.

Exploration of Diverse E3 Ligase Recruiters Beyond CRBN (e.g., VHL-recruiting dTAGs)

While dTAG-7 effectively recruits the CRBN E3 ligase, some proteins have been found to be resistant to CRBN-mediated degradation. nih.gov To address this, researchers have developed dTAG molecules that recruit other E3 ligases, most notably the von Hippel-Lindau (VHL) E3 ligase. nih.govbiologists.com

The development of VHL-recruiting dTAGs, such as dTAGV-1, has proven to be a significant advancement. nih.gov These molecules have successfully degraded proteins that were recalcitrant to CRBN-recruiting dTAGs. nih.gov The ability to switch between different E3 ligase recruiters provides a valuable strategy to overcome context-specific limitations and expand the range of proteins that can be targeted for degradation. nih.govbiologists.com

Table 1: Comparison of CRBN and VHL-recruiting dTAGs

| Feature | dTAG-7 (CRBN-recruiting) | dTAGV-1 (VHL-recruiting) |

| E3 Ligase Recruited | Cereblon (CRBN) bio-techne.com | von Hippel-Lindau (VHL) biologists.com |

| Advantage | Well-characterized, effective for many targets. nih.gov | Can degrade targets resistant to CRBN-based degraders. nih.gov |

| Limitation | Ineffective for some proteins. nih.gov | May have different off-target effects and pharmacokinetic properties. biologists.com |

Design of Advanced Linker Chemistries for Enhanced Ternary Complex Formation

The linker connecting the FKBP12F36V-binding ligand and the E3 ligase recruiter plays a critical role in the efficacy of dTAG molecules. frontiersin.orgsigmaaldrich.com The length, rigidity, and chemical composition of the linker determine the geometry of the ternary complex and can significantly impact its stability and the efficiency of ubiquitination. frontiersin.orgmdpi.com

Current research is exploring various linker chemistries to optimize ternary complex formation. frontiersin.orgacs.org This includes:

Varying Linker Length and Flexibility: Using linkers of different lengths and compositions, such as polyethylene glycol (PEG) or alkyl chains, can help to find the optimal distance and orientation between the target protein and the E3 ligase. frontiersin.org

Introducing Rigid Scaffolds: Incorporating rigid structures like piperazine or piperidine rings into the linker can reduce its conformational flexibility, potentially leading to more stable ternary complexes. frontiersin.org

Novel Linker Chemotypes: The development of innovative linker designs, such as those incorporating ferrocene as a molecular hinge, aims to allow for more dynamic conformational changes that could enhance ternary complex formation. acs.org

These advancements in linker design are crucial for developing more potent and selective dTAG molecules.

Expanding In Vivo Applicability and Translational Research

A major goal for the dTAG technology is to expand its use in in vivo models and, eventually, for translational research. cellsignal.comoup.com While dTAG-7 has been shown to be active in vivo, challenges remain in optimizing its pharmacokinetic and pharmacodynamic properties for systemic administration. bio-techne.comoup.com

Key areas of focus for improving in vivo applicability include:

Enhanced Bioavailability and Stability: Modifying the chemical structure of dTAG molecules to improve their solubility, metabolic stability, and cell permeability is essential for achieving effective concentrations in target tissues. biologists.com

Tissue-Specific Degradation: Developing strategies to achieve tissue-specific protein degradation would be a significant step towards therapeutic applications. This could potentially be achieved by designing dTAG molecules with properties that favor accumulation in specific organs or by using targeted delivery systems.

Long-Term Dosing and Safety: Extensive studies are needed to evaluate the long-term effects and potential toxicity of dTAG molecules in animal models. oup.com

The successful application of the dTAG system in preclinical cancer models and other disease models will be a critical step in validating its potential as a therapeutic modality. researchgate.netfrontiersin.orgimmunology.nl

Addressing Tissue/Cell Type Specificity

A significant hurdle for the in vivo application of dTAG-7 is the ubiquitous expression of its recruited E3 ligase, CRBN. tandfonline.com This widespread expression means that the dTAG-7 molecule can, in principle, induce the degradation of its target protein in any cell where the FKBP12(F36V)-tagged protein is present, leading to potential off-tissue effects and toxicity. nih.gov This lack of inherent tissue specificity is a key limitation that researchers are actively working to overcome.

Current Limitations and Research Findings:

The dTAG system's reliance on the endogenous CRBN E3 ligase, while advantageous for requiring only a single genetic modification, inherently limits its tissue-specific application. tandfonline.com Studies have shown that dTAG-7 can effectively degrade target proteins in a variety of cell lines, but this broad activity can be a double-edged sword in a whole-organism context. nih.govfrontiersin.org For instance, while dTAG-13 (a closely related analog of dTAG-7) has been used in mouse models, achieving targeted effects requires careful consideration of its pharmacokinetic and pharmacodynamic properties to minimize systemic exposure. biorxiv.org

Future Trajectories and Strategies:

To address the challenge of tissue and cell-type specificity, several innovative strategies are being explored, moving beyond the initial design of dTAG-7:

Tissue-Specific E3 Ligase Recruitment: A promising future direction is the development of PROTACs that recruit E3 ligases with tissue-restricted expression patterns. By designing dTAG molecules that bind to these specific E3 ligases, it would be possible to confine protein degradation to desired tissues, thereby enhancing the therapeutic window. nih.govresearchgate.net

Antibody-Drug Conjugates (ADCs) for Targeted Delivery: The concept of conjugating dTAG molecules to antibodies that recognize cell-surface antigens specific to a particular cell type is gaining traction. These "antibody-degrader conjugates" (ADCs) could act as a delivery system, concentrating the dTAG molecule at the target tissue and minimizing its systemic effects. nurixtx.commdpi.com

Lysosome-Targeting Chimeras (LYTACs): For membrane-bound or extracellular proteins, LYTACs offer another avenue for tissue-specific degradation. This approach uses a ligand that binds to a tissue-specific lysosome-shuttling receptor to deliver the degrader-protein complex for lysosomal degradation. For example, the asialoglycoprotein receptor, which is specific to the liver, can be targeted to achieve liver-specific protein degradation. mdpi.com

Pro-PROTACs: The development of "pro-PROTACs" represents another clever strategy. These are inactive forms of the degrader that are designed to be activated by enzymes or conditions specific to the target tissue, such as the tumor microenvironment. This approach would ensure that the dTAG molecule only becomes active where it is needed. nih.gov

Interactive Table: Strategies to Enhance Tissue/Cell Type Specificity of dTAG Systems

| Strategy | Description | Potential Advantages | Key Challenges |

| Tissue-Specific E3 Ligase Recruitment | Designing dTAG molecules to bind E3 ligases with restricted tissue expression. | High degree of intrinsic specificity. | Identification and validation of suitable tissue-specific E3 ligases. |

| Antibody-Drug Conjugates (ADCs) | Conjugating dTAG molecules to antibodies targeting cell-surface antigens. | Leverages the high specificity of antibodies for targeted delivery. | Large size of ADCs can affect pharmacokinetics and tissue penetration. |

| Lysosome-Targeting Chimeras (LYTACs) | Using ligands for tissue-specific lysosome-shuttling receptors. | Effective for extracellular and membrane proteins. | Limited to proteins accessible on the cell surface or in the extracellular space. |

| Pro-PROTACs | Inactive degraders activated by tissue-specific enzymes or conditions. | Spatiotemporal control over degrader activity. | Design and synthesis of activatable linkers and ensuring specific activation. |

Long-Term Efficacy and Safety Profile Assessments

While the dTAG system has proven effective for acute protein degradation in various experimental models, its long-term efficacy and safety profile remain largely unexplored. Understanding how cells and organisms respond to the sustained depletion of a target protein is crucial for any potential therapeutic application.

Current Limitations and Research Findings:

Most studies utilizing dTAG-7 have focused on short-term effects, often within hours or a few days of treatment. nih.govresearchgate.net A recent in vivo study using dTAG-13 to degrade CDK2 and CDK5 in mice highlighted some of the challenges associated with long-term administration. The study encountered difficulties with formulation for repeated dosing to maintain sustained protein degradation and observed formulation-related toxicity. nih.govresearchgate.net This underscores the need for more extensive in vivo studies to establish safe and effective long-term dosing regimens.

Furthermore, the potential for acquired resistance to PROTACs, including dTAG-7, is a significant concern for long-term efficacy. Research has shown that cancer cells can develop resistance to PROTACs through the upregulation of drug efflux pumps like MDR1 (multidrug resistance protein 1). biorxiv.org This mechanism would reduce the intracellular concentration of the dTAG molecule, thereby diminishing its degradative capacity.

Future Trajectories and Strategies:

Future research will need to focus on comprehensive long-term studies to address these limitations and to pave the way for potential clinical applications:

Extended In Vivo Studies: There is a clear need for more long-term in vivo studies in animal models to assess the chronic effects of dTAG-7-mediated protein degradation. These studies should evaluate not only the sustained efficacy of protein knockdown but also potential off-target effects, immunogenicity, and the development of resistance. nih.govresearchgate.net

Development of Orally Bioavailable Degraders: For chronic conditions, oral administration is often preferred. Therefore, a key area of future development will be the design of dTAG molecules with improved pharmacokinetic properties, including better oral bioavailability and in vivo stability, to facilitate long-term treatment. biorxiv.org

Investigating and Overcoming Resistance Mechanisms: A deeper understanding of the mechanisms by which cells develop resistance to dTAG-7 is essential. This includes studying the role of efflux pumps and potential mutations in the components of the ubiquitin-proteasome system. Strategies to overcome resistance, such as co-administration with inhibitors of efflux pumps, will likely be an important area of investigation. biorxiv.org

Reversibility and Pulsed Dosing: The reversible nature of the dTAG system offers a potential advantage. Future studies could explore pulsed dosing strategies, where the dTAG molecule is administered intermittently. This might help to mitigate long-term toxicity and delay the onset of resistance while still achieving the desired therapeutic effect. nih.govfrontiersin.org

Interactive Table: Key Considerations for Long-Term dTAG-7 Research

| Area of Focus | Key Questions to Address | Potential Research Approaches |

| Long-Term Efficacy | Can sustained protein degradation be achieved over extended periods? What is the impact on disease progression in chronic models? | Chronic dosing studies in animal models of disease. Monitoring of biomarkers and clinical endpoints. |

| Safety and Toxicity | What are the potential on-target and off-target toxicities of long-term dTAG-7 administration? Is there an immunogenic response? | Comprehensive toxicology and histopathology studies. Immunogenicity assessments. |

| Resistance Mechanisms | How do cells develop resistance to dTAG-7? What is the role of efflux pumps and mutations in the degradation machinery? | In vitro evolution of resistant cell lines. Genomic and proteomic analysis of resistant cells. |

| Pharmacokinetics/Pharmacodynamics | What are the optimal dosing regimens for long-term treatment? Can oral formulations be developed? | Development of new formulations. Pharmacokinetic profiling and modeling. |

Q & A

Q. What is the molecular mechanism by which FKBP12 PROTAC dTAG-7 induces targeted protein degradation?

dTAG-7 is a heterobifunctional molecule that recruits FKBP12F36V-tagged proteins to the E3 ubiquitin ligase CRBN, forming a ternary complex. This proximity triggers polyubiquitination of the target protein, leading to proteasomal degradation. The compound does not affect wild-type FKBP12, ensuring selectivity for engineered FKBP12F36V fusion proteins .

Q. How can researchers validate target degradation efficiency in cellular models using dTAG-7?